1-Bromo-1-fluoroethane
Overview
Description
1-Bromo-1-fluoroethane is an organohalogen compound with the molecular formula C₂H₄BrF. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of both bromine and fluorine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-1-fluoroethane is the nucleophile in a reaction . This compound acts as an electrophile , meaning it has a tendency to attract electrons and react with nucleophiles .
Mode of Action
This compound undergoes an SN2 reaction , a type of nucleophilic substitution where a nucleophile replaces a leaving group . In this case, the bromine atom in this compound is the leaving group . The reaction proceeds through a single concerted step with a transition state where the nucleophile and leaving group are both partially bonded to the central carbon . This results in an inversion of stereochemistry .
Biochemical Pathways
As a halogenated hydrocarbon, it may participate in various organic reactions, including nucleophilic substitutions like the sn2 reaction mentioned above .
Result of Action
The result of this compound’s action is the formation of a new compound through the SN2 reaction . For example, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide to give pure (S)-1-fluoro-1-methoxyethane .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the SN2 reaction it undergoes can be affected by the concentration and type of nucleophile present, the solvent used, and the temperature . Additionally, the stability of this compound may be affected by factors such as light, heat, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluoroethane can be synthesized through the halogen exchange reaction. One common method involves the reaction of 1-bromo-1-chloroethane with potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds as follows:
CH3CHBrCl+KF→CH3CHBrF+KCl
Industrial Production Methods: Industrial production of this compound typically involves the same halogen exchange reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation techniques like distillation helps in isolating the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-fluoroethane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can participate in both Sₙ1 and Sₙ2 mechanisms depending on the reaction conditions.
Common Reagents and Conditions:
- In the presence of a strong nucleophile like sodium methoxide (NaOCH₃), this compound undergoes an Sₙ2 reaction to form 1-fluoro-1-methoxyethane:
Sₙ2 Reactions: CH3CHBrF+NaOCH3→CH3CHFOCH3+NaBr
Sₙ1 Reactions: Under polar protic conditions, the compound can undergo an Sₙ1 reaction where the bromine atom leaves first, forming a carbocation intermediate, which is then attacked by a nucleophile.
Major Products: The major products of these reactions depend on the nucleophile used. For example, with sodium methoxide, the product is 1-fluoro-1-methoxyethane.
Scientific Research Applications
1-Bromo-1-fluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactivity.
Industry: this compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2-fluoroethane: This compound has a similar structure but with the fluorine atom on the second carbon. It exhibits different reactivity due to the position of the halogen atoms.
1-Bromo-1-chloroethane: Similar to 1-bromo-1-fluoroethane but with a chlorine atom instead of fluorine. The reactivity differs due to the different electronegativities of chlorine and fluorine.
1-Bromo-1,1-difluoroethane: This compound has two fluorine atoms attached to the same carbon, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the same carbon, which imparts distinct reactivity patterns compared to other similar compounds. The combination of these halogens makes it a valuable reagent in organic synthesis and various research applications.
Properties
IUPAC Name |
1-bromo-1-fluoroethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZPFSWZWSDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634647 | |
Record name | 1-Bromo-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2311-13-9 | |
Record name | 1-Bromo-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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